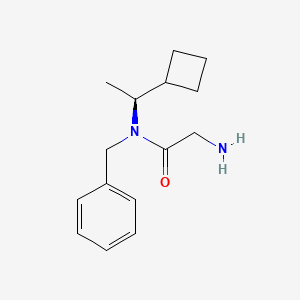
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide typically involves the following steps:
Formation of the cyclobutyl group: This can be achieved through a [2+2] cycloaddition reaction of terminal alkenes with allenoates under simple and robust reaction conditions.
Introduction of the benzyl group: The benzyl group can be introduced via palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with benzyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Aplicaciones Científicas De Investigación
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-amino-N-benzylacetamide: Lacks the cyclobutyl group, making it less sterically hindered.
(S)-2-amino-N-(1-cyclobutylethyl)acetamide: Lacks the benzyl group, affecting its interaction with aromatic receptors.
®-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide: The enantiomer of the compound, which may have different biological activity.
Uniqueness
(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is unique due to its combination of a chiral center, a benzyl group, and a cyclobutyl group. This combination imparts specific steric and electronic properties that influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-amino-N-benzyl-N-[(1S)-1-cyclobutylethyl]acetamide |
InChI |
InChI=1S/C15H22N2O/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3/t12-/m0/s1 |
Clave InChI |
BPJYLYGQJSOGLV-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CN |
SMILES canónico |
CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


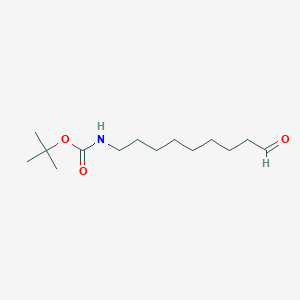
![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)


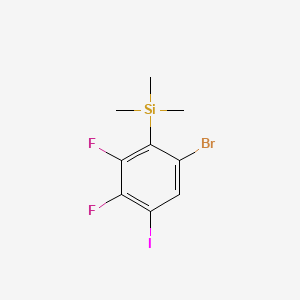
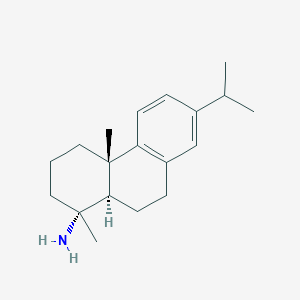
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
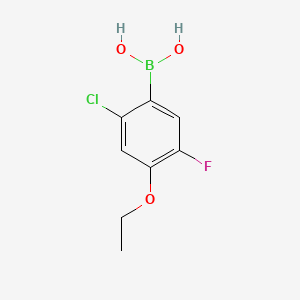
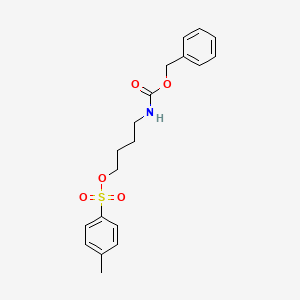
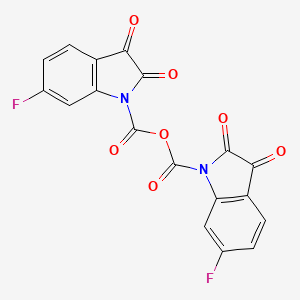
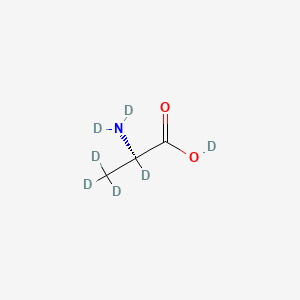

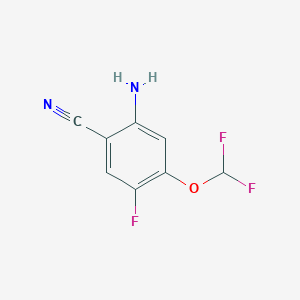
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)
